REACTION_CXSMILES
|
[CH3:1][C:2]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4].C(O)(=O)[CH:11]([CH2:13][C:14](O)=O)[OH:12]>S(=O)(=O)(O)O>[OH:4][C:3]1[C:2]([CH3:1])=[C:8]2[C:7]([CH:14]=[CH:13][C:11](=[O:12])[O:9]2)=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
20.024 g
|
Type
|
reactant
|
Smiles
|
CC1=C(O)C=CC=C1O
|
Name
|
|
Quantity
|
22.129 g
|
Type
|
reactant
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 80° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resulting solution was then poured
|
Type
|
CUSTOM
|
Details
|
over crushed ice
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
The precipitate was then washed with 5% NaHCO3
|
Type
|
FILTRATION
|
Details
|
again collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
yielding an orange-yellow solid in a 20.64% yield
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C2C=CC(OC2=C1C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20.64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |